17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol
Brand Name: Vulcanchem
CAS No.: 61252-32-2
VCID: VC0138979
InChI: InChI=1S/C25H42O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h8,10,18-19,21-22,26H,9,11-16H2,1-7H3/t18-,19-,21-,22-,24-,25-/m0/s1
SMILES: CC12CCC(CC1=CCC3C2CCC4(C3=CCC4O[Si](C)(C)C(C)(C)C)C)O
Molecular Formula: C25H42O2Si
Molecular Weight: 402.694

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol

CAS No.: 61252-32-2

Cat. No.: VC0138979

Molecular Formula: C25H42O2Si

Molecular Weight: 402.694

* For research use only. Not for human or veterinary use.

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol - 61252-32-2

Specification

CAS No. 61252-32-2
Molecular Formula C25H42O2Si
Molecular Weight 402.694
IUPAC Name (3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C25H42O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h8,10,18-19,21-22,26H,9,11-16H2,1-7H3/t18-,19-,21-,22-,24-,25-/m0/s1
Standard InChI Key CBKCVNIAWQFPNS-QJAPXLAMSA-N
SMILES CC12CCC(CC1=CCC3C2CCC4(C3=CCC4O[Si](C)(C)C(C)(C)C)C)O

Introduction

Chemical Identity and Structure

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is a modified androstadiene compound with a tert-butyldimethylsilyl (TBDMS) protecting group at the 17-position. This compound has a molecular formula of C₂₅H₄₂O₂Si and a molecular weight of 402.7 grams per mole . The structure features a steroidal backbone with a characteristic 5,14-diene system, indicating double bonds at these positions, while maintaining hydroxyl groups at the 3-beta and 17-beta positions (with the 17-position hydroxyl protected by the TBDMS group).

The compound is identified by its CAS Registry Number 61252-32-2, which provides a unique identifier for database searches and regulatory documentation . The presence of the TBDMS protecting group at the 17-position allows for selective chemical manipulations at other reactive sites within the molecule, making it valuable in multi-step synthetic pathways.

Structural Features

The compound incorporates several key structural elements:

  • Androstane steroid backbone

  • Double bonds at positions 5 and 14

  • Beta-oriented hydroxyl group at position 3

  • TBDMS-protected beta-oriented hydroxyl group at position 17

  • Contains 25 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom

Nomenclature and Alternative Names

Due to its complex structure, the compound is known by several systematic and alternative names in scientific literature and commercial catalogs:

NameDescription
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diolPrimary name
17-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5,14-androstadiene-3beta,17beta-diolAlternative systematic name
Androsta-5,14-dien-3-ol, 17-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3β,17β)-Alternative systematic name
(3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-olFull stereochemical descriptor
(3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-olAlternative representation

These various naming conventions reflect different systematic approaches to describing the compound's structure and stereochemistry .

Physical and Chemical Properties

The physical state and properties of 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol vary somewhat according to different suppliers and preparation methods. Based on available data, the compound exhibits the following characteristics:

PropertyValueSource
Physical StateReported as liquid or light beige powder
Molecular Weight402.7 g/mol
Molecular FormulaC₂₅H₄₂O₂Si
CAS Number61252-32-2
Assay PurityTypically 99.0% or 99%
SolubilityLow water solubility (specific values not reported)
Storage RequirementsCool, dry, well-ventilated place in tightly closed container

The compound's physical appearance may vary depending on isolation and purification methods, which accounts for the different reports of it being either a liquid or a light beige powder.

Synthetic Applications and Research Uses

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol serves primarily as an intermediate in steroid synthesis, particularly in pathways leading to testosterone metabolites . The strategic protection of the 17-beta hydroxyl group with a TBDMS group allows for selective chemical transformations at other positions.

Role as a Synthetic Intermediate

The compound functions as a valuable precursor in multi-step synthetic routes, enabling:

  • Selective functionalization of the 3-beta position while protecting the 17-beta hydroxyl

  • Exploration of structure-activity relationships in steroid research

  • Development of novel testosterone derivatives and metabolites

Broader Applications

According to commercial information, the compound or its derivatives may serve as intermediates in the synthesis of:

  • Pharmaceutical compounds

  • Pesticides

  • Surfactants

  • Polymer monomers

  • Antifungal agents

QuantityPrice (EUR)Supplier
5 mg191,00 €Cymitquimica
10 mg271,00 €Cymitquimica
25 mg577,00 €Cymitquimica

Other suppliers, including Chemlyte Solutions, Zibo Hangyu Biotechnology Development Co., Ltd, and Weifang Yangxu Group Co., Ltd, also offer the compound with an assay purity of approximately 99% .

Related Compounds and Derivatives

Several structurally related compounds exist that share the basic androstadiene framework with different protecting groups or additional functional groups:

  • 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol (CAS: 61252-31-1): An acetylated derivative with the acetyl group at the 3-position .

  • Trimethylsilyl (TMS) derivatives: Used in gas chromatography/mass spectrometry analysis of steroids, featuring TMS groups instead of TBDMS protection.

  • Androstadiene derivatives without protecting groups: These serve as precursors or deprotected products in synthetic pathways.

The existence of these related compounds highlights the importance of selective protection strategies in steroid chemistry for enabling precise synthetic manipulations.

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